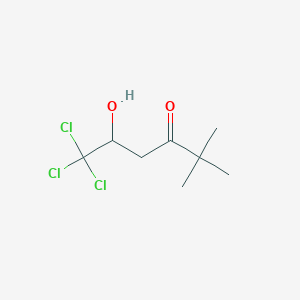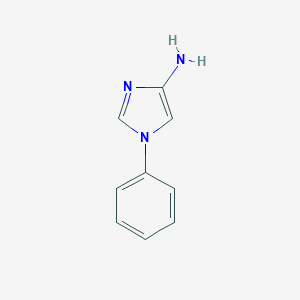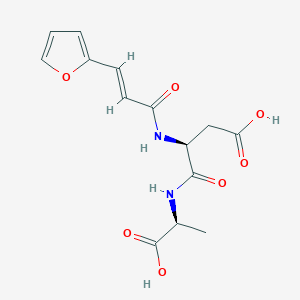
N,N-di(butan-2-yl)-2,6-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-di(butan-2-yl)-2,6-dichlorobenzamide, also known as butachlor, is a herbicide widely used in agriculture to control weeds in rice paddies. It belongs to the chloroacetanilide family of herbicides and has been in use since the 1970s. Butachlor is known for its high efficacy against a broad spectrum of weeds and its low toxicity to mammals. In
Wirkmechanismus
Butachlor works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the target weeds. It is absorbed by the roots and translocated to the leaves, where it inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. This results in the accumulation of toxic intermediates that damage the plant cells and eventually lead to death.
Biochemical and Physiological Effects
Butachlor can have both beneficial and harmful effects on non-target organisms. It has been shown to enhance the growth of beneficial microorganisms in the soil, which can improve soil fertility and plant growth. However, it can also have negative effects on aquatic organisms, such as fish and amphibians, if it leaches into nearby waterways. Butachlor can also have toxic effects on mammals if ingested in large quantities.
Vorteile Und Einschränkungen Für Laborexperimente
Butachlor is a widely used herbicide in agriculture, which makes it a useful tool for studying the effects of herbicides on plants and ecosystems. It is also relatively easy to synthesize and has a well-established mechanism of action, which makes it a good candidate for biochemical and physiological studies. However, its toxicity to mammals and potential impact on the environment should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several areas of N,N-di(butan-2-yl)-2,6-dichlorobenzamide research that could be explored in the future. One area is the development of more environmentally friendly herbicides that have similar efficacy to this compound but are less toxic to non-target organisms. Another area is the study of the long-term effects of this compound on soil health and plant growth. Additionally, the potential impact of this compound on human health should be further investigated to ensure its safe use in agriculture.
Synthesemethoden
Butachlor can be synthesized by reacting 2,6-dichlorobenzamide with butyraldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Butachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. It is commonly used in rice paddies, which are important ecosystems that support a diverse range of plant and animal species. Research has shown that N,N-di(butan-2-yl)-2,6-dichlorobenzamide can have both positive and negative effects on the environment, depending on the application method and dosage.
Eigenschaften
CAS-Nummer |
27891-14-1 |
|---|---|
Molekularformel |
C15H21Cl2NO |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
N,N-di(butan-2-yl)-2,6-dichlorobenzamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)14-12(16)8-7-9-13(14)17/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
ACZAVKVQOOZHDY-UHFFFAOYSA-N |
SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
Kanonische SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)



![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)






